molecular formula C18H15FN2O2S3 B2671607 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1021130-45-9

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2671607
CAS No.: 1021130-45-9
M. Wt: 406.51
InChI Key: SCDHIZHWYBWCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thiazole-Based Therapeutic Agents

Thiazole derivatives have been integral to pharmaceutical innovation since the early 20th century. The discovery of sulfathiazole in the 1930s marked the first major breakthrough, demonstrating potent antibacterial properties by inhibiting dihydropteroate synthase in bacterial folate synthesis. This success catalyzed interest in thiazole-containing compounds, leading to the development of antivirals (e.g., ritonavir), antifungals (e.g., abafungin), and antihypertensives (e.g., tiazofurin) over subsequent decades.

In the 21st century, structural modifications of the thiazole scaffold have expanded therapeutic applications. For instance, dasatinib, a thiazole-containing tyrosine kinase inhibitor, revolutionized chronic myeloid leukemia treatment by targeting BCR-ABL fusion proteins. Similarly, the anticonvulsant activity of 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide highlighted the role of methoxy-substituted aryl groups in enhancing blood-brain barrier permeability. These advancements underscore the scaffold’s adaptability to diverse pharmacological targets.

Significance of Thiazole Scaffold in Modern Drug Discovery

The thiazole ring’s electronic and steric properties make it a privileged structure in drug design. The sulfur atom enhances lipophilicity and membrane permeability, while the nitrogen atom facilitates hydrogen bonding with biological targets. This dual functionality enables thiazoles to interact with enzymes, receptors, and nucleic acids, as evidenced by their inhibition of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR).

Recent studies emphasize the scaffold’s role in overcoming drug resistance. Hybridization strategies, such as conjugating thiazoles with pyrazoline or indole moieties, have yielded compounds with improved efficacy against multidrug-resistant cancers. For example, 5-(2′-indolyl)thiazoles exhibit IC~50~ values of 10–30 µM against breast and lung cancer cell lines, attributed to fluorine substitution on the indole ring enhancing DNA intercalation. Such innovations highlight the scaffold’s versatility in addressing contemporary therapeutic challenges.

Current Research Landscape of Fluorophenyl-Substituted Thiazole Acetamides

Fluorophenyl substitutions are increasingly employed to optimize thiazole derivatives’ pharmacokinetic and pharmacodynamic profiles. The electronegative fluorine atom improves metabolic stability and enhances binding affinity through halogen bonding with target proteins. A notable example is N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide, which inhibits cancer cell proliferation by disrupting tubulin polymerization.

Table 1: Bioactive Fluorophenyl-Substituted Thiazole Acetamides

Compound Name Target Pathway IC~50~ / EC~50~ Reference
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide Tubulin polymerization 2.01 µM
4-(3,4-Dichlorophenyl)-2-(thiazol-4-yl)acetamide EGFR kinase 0.87 µM
2-(4-Fluorophenyl)-N-(5-methylthiazol-2-yl)acetamide COX-2 inhibition 5.2 nM

These compounds exemplify how fluorophenyl groups augment bioactivity. Molecular dynamics simulations reveal that the 4-fluorophenyl moiety in N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide forms a stable halogen bond with Thr179 in tubulin’s colchicine-binding site, explaining its nanomolar efficacy.

Positioning of Thiophen-Containing Acetamide Derivatives in Medicinal Chemistry

Thiophene rings, with their electron-rich aromatic systems, enhance π-π stacking interactions with tyrosine residues in target proteins. Incorporating thiophenmethyl groups into acetamide derivatives improves solubility and bioavailability, as seen in 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide.

The thiophen-2-ylmethyl group in this compound likely engages in edge-to-face interactions with hydrophobic pockets in kinase domains, as observed in analogues like 35a and 35b, which inhibit HepG2 and MCF-7 cells with IC~50~ values <10 µM. Additionally, the thioether linkage between the thiazole and fluorophenyl groups introduces conformational rigidity, reducing entropic penalties upon target binding.

Current synthesis protocols for such derivatives often employ Hantzsch thiazole formation, followed by nucleophilic acyl substitution to attach the thiophenmethylacetamide side chain. This modular approach facilitates rapid diversification, enabling structure-activity relationship (SAR) studies to optimize anticancer and anti-inflammatory activities.

Properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S3/c19-13-5-3-12(4-6-13)16(22)11-26-18-21-14(10-25-18)8-17(23)20-9-15-2-1-7-24-15/h1-7,10H,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDHIZHWYBWCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule characterized by its unique structural features, including a thiazole ring, a fluorophenyl group, and an acetamide moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Structural Features

The structural composition of the compound includes:

  • Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Fluorophenyl Group : Enhances lipophilicity, potentially improving the compound's bioavailability.
  • Acetamide Functional Group : Commonly associated with various pharmacological activities.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thiourea and α-haloketones.
  • Introduction of the Fluorophenyl Group : Nucleophilic substitution reactions with 4-fluoroaniline are commonly used.
  • Formation of the Acetamide Moiety : This is accomplished through reactions with chloroacetic acid or similar reagents.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Anticancer Activity

Compounds containing thiazole rings have been reported to inhibit various cancer cell lines. The specific interactions and mechanisms remain an area for ongoing research, but initial studies suggest potential efficacy against tumors due to the compound's ability to interfere with cellular processes involved in tumor growth.

Anti-inflammatory Properties

The presence of the fluorophenyl group may enhance anti-inflammatory activity. Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes.

Antimicrobial Effects

Thiazole derivatives are often explored for their antimicrobial properties. Preliminary assays indicate that this compound may inhibit bacterial growth, although detailed studies are required to confirm these effects.

Case Studies and Research Findings

  • Anticancer Studies : A study investigating thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Anti-inflammatory Research : In vitro studies demonstrated that derivatives of thiazole compounds could significantly reduce nitric oxide production in macrophages, indicating potential anti-inflammatory effects .
  • Antimicrobial Activity : Preliminary screening revealed that compounds with thiazole rings showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Biological Activities
Compound AThiazole + AcetamideAnticancer, Antimicrobial
Compound BThiazole + FluorobenzeneAnti-inflammatory
Compound CThiazole + Alkyl GroupAntimicrobial

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Acetamide Derivatives
Compound Name Core Structure Key Substituents Biological Activity (If Reported) Reference
Target Compound Thiazole-acetamide - 4-Fluorophenyl-thioethyl
- N-(thiophen-2-ylmethyl)
Hypothesized enzyme inhibition
N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide Acetamide - 4-Fluorophenyl
- 3-Methylphenylsulfanyl
Not reported
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide Thiazole-acetamide - Phenyl-thiazole
- N-(thiophen-2-ylmethyl)
Antimicrobial activity (MIC: 6.25–12.5 µg/mL)
N-(4-Fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide Thiazole-acetamide - 4-Fluorophenyl-thioethyl
- N-(4-fluorophenyl)
Kinase inhibition (hypothetical)
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide Quinazolinone-acetamide - 4-Chlorophenyl
- 3,4,5-Trimethoxybenzyl
Antitumor (MGI%: 47%)

Key Observations :

  • Thiazole vs. Quinazolinone Core: Thiazole-based analogs (e.g., target compound, ) prioritize compact heterocyclic frameworks, whereas quinazolinone derivatives () offer extended π-systems for DNA intercalation or topoisomerase inhibition.
  • Substituent Effects: The 4-fluorophenyl group in the target compound may enhance lipophilicity and target binding compared to phenyl () or chlorophenyl () analogs.
Table 2: Activity of Acetamide Derivatives in Enzyme Inhibition and Antimicrobial Assays
Compound Class Substituents Target Enzyme/Pathogen Activity (KI/MIC) Reference
hCA Inhibitors N-(4-Fluorophenyl)-thioacetamide hCA I KI = 548.6 nM (Compound 12)
N-(4-Fluorobenzyl)-thioacetamide hCA I KI = 2048 nM (Compound 18)
Antitumor Agents N-(4-Chlorophenyl)-thioacetamide MCF-7 cells MGI% = 47%
N-(4-Fluorophenyl)-thioacetamide MCF-7 cells MGI% = 7%
Antimicrobial Agents N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide S. aureus, E. coli MIC = 6.25–12.5 µg/mL

Key Findings :

  • Fluorophenyl vs. Chlorophenyl : In hCA inhibition, fluorophenyl-substituted acetamides (e.g., ) exhibit stronger activity than benzyl analogs, likely due to improved electron-withdrawing effects. Conversely, chlorophenyl groups enhance antitumor potency (MGI% 47% vs. 7% for fluorophenyl) , highlighting substituent-dependent selectivity.
  • Thiophene vs. Tolyl : Thiophen-2-ylmethyl-substituted acetamides (target compound, ) show broader antimicrobial activity compared to tolyl derivatives, possibly due to enhanced membrane penetration .

Comparison with Analogous Syntheses :

  • Yield Optimization: Hindawi () achieved 94% yield for 4-(4′-nitrophenyl)thiazol-2-amine using ethanol reflux, suggesting similar conditions for the target compound.
  • Purity: Triazinoindole-acetamides () attained >95% purity via column chromatography, a benchmark for the target compound’s synthesis.

Q & A

Q. Example Protocol :

Dissolve 2-(4-fluorophenyl)-2-oxoethyl thiol (1 mmol) and 4-bromothiazole (1 mmol) in dichloromethane.

Add EDC·HCl (1.2 mmol) and triethylamine (2 mmol) at 0–5°C.

Stir for 3–6 hours, extract with DCM, and purify via column chromatography (hexane:ethyl acetate) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-S-C at ~750 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Confirms aromatic protons (δ 7.2–8.3 ppm), methylene groups (δ 3.7–4.6 ppm), and thiophene protons (δ 6.3–7.1 ppm) .
    • ¹³C NMR : Assigns carbonyl carbons (δ 165–175 ppm) and thiazole/thiophene carbons (δ 110–150 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) .
  • X-ray Crystallography : Resolves absolute configuration using SHELX software (e.g., SHELXL for refinement) .

Advanced: How can researchers address contradictions in structural data between spectroscopic and crystallographic results?

Answer:

  • Cross-validation : Compare NMR/IR data with computed spectra (DFT calculations) to identify discrepancies in tautomeric forms or stereochemistry .
  • Crystallographic refinement : Use SHELXL to model disorder or alternative conformations. Hydrogen bonding networks (e.g., N–H⋯N interactions) can stabilize specific configurations .
  • DEPT-135 NMR : Resolves overlapping signals for CH₂/CH₃ groups (e.g., cyclohexane CH₂ at δ 24–42 ppm) .

Case Study : In a related acetamide derivative, crystallography revealed a 79.7° dihedral angle between thiazole and phenyl rings, which NMR alone could not resolve .

Advanced: What strategies optimize reaction yields during synthesis?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in coupling reactions .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during EDC·HCl activation .
  • Green chemistry : Ethanol/water mixtures reduce toxicity and improve atom economy for thiohydrazone formation .
  • Stoichiometry : A 1.2:1 molar ratio of coupling agent to substrate maximizes amide bond formation .

Q. Yield Optimization Table :

StepConditionYield ImprovementReference
Thiazole cyclizationAlCl₃, 80°C85% → 92%
Amide couplingEDC·HCl, 0°C70% → 88%

Advanced: How can structure-activity relationships (SAR) be systematically evaluated for biological activity?

Answer:

  • Substituent variation : Synthesize analogs with modified fluorophenyl, thiophene, or thiazole groups. Test against target enzymes (e.g., kinases) or microbial strains .
  • In vitro assays :
    • Antimicrobial : MIC assays against S. aureus and E. coli .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa) .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to receptors like EGFR or DHFR .

Example SAR Finding : Thiophene-methyl groups enhance lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .

Advanced: What methodologies resolve challenges in crystallizing this compound for X-ray analysis?

Answer:

  • Solvent screening : Use mixed solvents (e.g., methanol:acetone 1:1) to slow crystallization and improve crystal quality .
  • Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol for SHELXL refinement .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands model twinning in low-symmetry space groups .

Advanced: How to analyze metabolic stability in preclinical studies?

Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction risks .
  • Plasma stability : Monitor degradation in plasma (37°C, 24 hrs) to estimate half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.